Ethyl 1-[4-(acetylamino)benzyl]-4-(2-phenylethyl)piperidine-4-carboxylate
Overview
Description
The compound "Ethyl 1-[4-(acetylamino)benzyl]-4-(2-phenylethyl)piperidine-4-carboxylate" is a derivative of piperidine, which is a six-membered ring containing one nitrogen atom. Piperidine derivatives are of significant interest due to their biological activities, particularly as acetylcholinesterase (AChE) inhibitors, which are relevant in the treatment of neurodegenerative diseases like Alzheimer's disease.
Synthesis Analysis
The synthesis of piperidine derivatives often involves the introduction of various substituents to enhance biological activity. For instance, the introduction of a bulky moiety in the para position of the benzamide group has been shown to substantially increase anti-AChE activity. Additionally, the introduction of an alkyl or phenyl group at the nitrogen atom of benzamide can dramatically enhance activity, as seen in the synthesis of potent inhibitors like compound 21, which has an affinity 18,000 times greater for AChE than for butyrylcholinesterase (BuChE) .
Molecular Structure Analysis
The molecular structure of piperidine derivatives is crucial for their interaction with AChE. The basic quality of the nitrogen atom in the piperidine ring plays an important role in the activity. Rigid analogues, such as those containing isoindolone or indanone moieties, have been found to exhibit potent anti-AChE activity, suggesting that the rigidity of the molecule can favorably affect its binding to the enzyme .
Chemical Reactions Analysis
Piperidine derivatives undergo various chemical reactions to achieve the desired modifications for increased potency. For example, catalytic hydrogenation has been used for debenzylation, and microbial reduction has been employed to achieve high diastereo- and enantioselectivities in the synthesis of certain piperidine derivatives . These reactions are critical for obtaining compounds with the desired stereochemistry, which is often associated with higher biological activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of piperidine derivatives, such as solubility, stability, and melting point, are influenced by the substituents on the piperidine ring. These properties are important for the pharmacokinetic profile of the compounds, including their ability to cross the blood-brain barrier, which is essential for central nervous system activity. For example, compound 13e (E2020) has been shown to have a longer duration of action than physostigmine and to significantly increase acetylcholine content in the rat cerebral cortex .
Scientific Research Applications
Synthesis and Chemical Properties
- Ethyl 1-[4-(acetylamino)benzyl]-4-(2-phenylethyl)piperidine-4-carboxylate and its derivatives are involved in various synthetic processes. For instance, the microbial reduction of ethyl 1-benzyl-3-oxo-piperidine-4-carboxylate by microorganisms like Candida parapsilosis and Pichia methanolica results in high diastereo- and enantioselectivities, producing compounds like ethyl cis-(3R,4R)-1-benzyl-3R-hydroxy-piperidine-4R-carboxylate (Guo et al., 2006).
- Another study describes the synthesis of a series of optically active molecules based on a piperidine template. These compounds show varying degrees of affinity for dopamine, serotonin, and norepinephrine transporters, indicating potential for treating neurological disorders (Kharkar et al., 2009).
Biological Activities and Potential Therapeutic Applications
- A series of ethyl-4-(4-((substituted benzyl)amino)piperidin-1-yl)-2-(phenyl/pyridyl)thiazole-5-carboxylates was synthesized and evaluated for their inhibitory activity against Mycobacterium tuberculosis DNA gyrase and other biological activities, indicating the potential therapeutic applications of these compounds (Jeankumar et al., 2013).
- N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide were synthesized and showed moderate to significant antibacterial activity, emphasizing the antimicrobial potential of such compounds (Khalid et al., 2016).
Crystallographic and Structural Studies
- The molecular and crystal structures of certain hydroxy derivatives of hydropyridine, including ethyl 1-benzyl-2-oxo-3,4-dihydroxy-4-(pyridyl)piperidine, were analyzed. These studies provide insights into the influence of intramolecular and intermolecular hydrogen bonds on the conformation and packing of molecules in crystals (Kuleshova & Khrustalev, 2000).
properties
IUPAC Name |
ethyl 1-[(4-acetamidophenyl)methyl]-4-(2-phenylethyl)piperidine-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H32N2O3/c1-3-30-24(29)25(14-13-21-7-5-4-6-8-21)15-17-27(18-16-25)19-22-9-11-23(12-10-22)26-20(2)28/h4-12H,3,13-19H2,1-2H3,(H,26,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUXRYYSKTWDPLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCN(CC1)CC2=CC=C(C=C2)NC(=O)C)CCC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1-[4-(acetylamino)benzyl]-4-(2-phenylethyl)piperidine-4-carboxylate | |
CAS RN |
1069498-96-9 | |
Record name | 1069498-96-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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